molecular formula C6H12N4 B2489934 4-(1H-1,2,4-triazol-1-yl)butan-2-amine CAS No. 1039928-99-8

4-(1H-1,2,4-triazol-1-yl)butan-2-amine

Cat. No. B2489934
CAS RN: 1039928-99-8
M. Wt: 140.19
InChI Key: ODGGHRYHUQOMIE-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-yl)butan-2-amine is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a part of the synthesis of certain anticancer agents .


Synthesis Analysis

The synthesis of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine and related compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can be analyzed using various techniques such as NMR and MS analysis . The empirical formula is C6H9N3O, and the molecular weight is 139.16 .

Scientific Research Applications

Anticancer Agents

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized and evaluated for their anticancer properties . Some of these hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . These hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Inhibition of Cell Proliferation

Compounds 2 and 14 clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates the potential of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine in the development of drugs that can inhibit cell proliferation.

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promising cytotoxic activity against Hela cell line . These derivatives have also shown proper selectivity against normal and cytotoxic cancerous cell lines .

Binding Affinity to HSP90

A series of 4-(1H-1,2,3-triazol-1-yl)benzoic acid hybrids were synthesized and their HSP90 binding affinity was evaluated . HSP90 is a heat shock protein that plays a key role in the folding, stability, and function of many client proteins. Most of these client proteins are involved in signal transduction, cell cycle control, and transcriptional regulation, and are often overexpressed in cancer cells .

Use in Chemotherapy

High nitrogen containing heterocyclic systems, such as 1,2,4-triazoles, have been the subject of growing study over the past ten years due to their usefulness in a variety of applications, including chemotherapy .

Use in Propellants, Explosives, and Pyrotechnics

Apart from its pharmaceutical applications, 1,2,4-triazoles have also been used in propellants, explosives, and pyrotechnics .

Future Directions

The future directions for the research and application of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine could include further exploration of its potential uses in the synthesis of anticancer agents . Additionally, its role in accelerating reaction rates in the CuAAC process suggests potential applications in chemical synthesis .

properties

IUPAC Name

4-(1,2,4-triazol-1-yl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-6(7)2-3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGGHRYHUQOMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1C=NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-1,2,4-triazol-1-yl)butan-2-amine

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